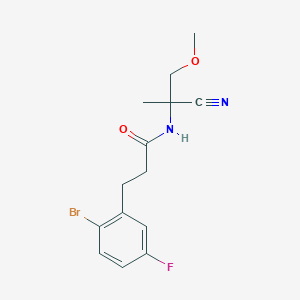
3-(2-bromo-5-fluorophenyl)-N-(1-cyano-2-methoxy-1-methylethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-bromo-5-fluorophenyl)-N-(1-cyano-2-methoxy-1-methylethyl)propanamide, also known as BRD0705, is a small molecule inhibitor that has gained attention in scientific research due to its potential therapeutic applications.
作用機序
3-(2-bromo-5-fluorophenyl)-N-(1-cyano-2-methoxy-1-methylethyl)propanamide works by inhibiting the activity of protein kinase C iota (PKCι), a member of the protein kinase C family of enzymes. PKCι is involved in a variety of cellular processes, including cell proliferation, survival, and migration. By inhibiting PKCι, 3-(2-bromo-5-fluorophenyl)-N-(1-cyano-2-methoxy-1-methylethyl)propanamide can disrupt these processes and cause cell death in cancer cells. In addition, PKCι is involved in the regulation of inflammatory cytokine production, and its inhibition by 3-(2-bromo-5-fluorophenyl)-N-(1-cyano-2-methoxy-1-methylethyl)propanamide can reduce inflammation.
Biochemical and Physiological Effects
3-(2-bromo-5-fluorophenyl)-N-(1-cyano-2-methoxy-1-methylethyl)propanamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, 3-(2-bromo-5-fluorophenyl)-N-(1-cyano-2-methoxy-1-methylethyl)propanamide can induce apoptosis, or programmed cell death, by activating caspase-3 and caspase-7. It can also inhibit cell proliferation by reducing the activity of cyclin-dependent kinases. In inflammation research, 3-(2-bromo-5-fluorophenyl)-N-(1-cyano-2-methoxy-1-methylethyl)propanamide has been found to reduce the production of inflammatory cytokines by inhibiting the activity of NF-κB, a transcription factor that regulates cytokine production. In diabetes research, 3-(2-bromo-5-fluorophenyl)-N-(1-cyano-2-methoxy-1-methylethyl)propanamide has been shown to improve glucose tolerance and insulin sensitivity by increasing the activity of AMP-activated protein kinase (AMPK).
実験室実験の利点と制限
One advantage of using 3-(2-bromo-5-fluorophenyl)-N-(1-cyano-2-methoxy-1-methylethyl)propanamide in lab experiments is its specificity for PKCι. This allows researchers to study the effects of PKCι inhibition without affecting other members of the protein kinase C family. However, one limitation of using 3-(2-bromo-5-fluorophenyl)-N-(1-cyano-2-methoxy-1-methylethyl)propanamide is its relatively low potency, which can require higher concentrations to achieve the desired effects. In addition, the synthesis method for 3-(2-bromo-5-fluorophenyl)-N-(1-cyano-2-methoxy-1-methylethyl)propanamide is complex and may not be accessible to all researchers.
将来の方向性
For research on 3-(2-bromo-5-fluorophenyl)-N-(1-cyano-2-methoxy-1-methylethyl)propanamide include further investigation of its therapeutic potential in cancer, inflammation, and diabetes. In cancer research, 3-(2-bromo-5-fluorophenyl)-N-(1-cyano-2-methoxy-1-methylethyl)propanamide could be studied in combination with other chemotherapy drugs to enhance their efficacy. In inflammation research, 3-(2-bromo-5-fluorophenyl)-N-(1-cyano-2-methoxy-1-methylethyl)propanamide could be studied in animal models of inflammatory diseases to determine its potential as a therapeutic agent. In diabetes research, 3-(2-bromo-5-fluorophenyl)-N-(1-cyano-2-methoxy-1-methylethyl)propanamide could be studied in human clinical trials to determine its safety and efficacy as a treatment for type 2 diabetes.
合成法
The synthesis of 3-(2-bromo-5-fluorophenyl)-N-(1-cyano-2-methoxy-1-methylethyl)propanamide was first reported by the Broad Institute in 2014. The method involves a multi-step process starting with the reaction of 2-bromo-5-fluoroaniline with 2-bromo-1-(bromomethyl)benzene to form 2-(2-bromo-5-fluorophenyl)-1-(bromomethyl)benzene. This intermediate is then reacted with 3-cyano-N,N-dimethylpropan-1-amine to form 3-(2-bromo-5-fluorophenyl)-N-(1-cyano-2-methoxy-1-methylethyl)propanamide.
科学的研究の応用
3-(2-bromo-5-fluorophenyl)-N-(1-cyano-2-methoxy-1-methylethyl)propanamide has been shown to have potential therapeutic applications in a variety of diseases, including cancer, inflammation, and diabetes. In cancer research, 3-(2-bromo-5-fluorophenyl)-N-(1-cyano-2-methoxy-1-methylethyl)propanamide has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to enhance the efficacy of chemotherapy drugs in these cell lines. Inflammation research has shown that 3-(2-bromo-5-fluorophenyl)-N-(1-cyano-2-methoxy-1-methylethyl)propanamide can reduce the production of inflammatory cytokines, such as TNF-α and IL-1β. In diabetes research, 3-(2-bromo-5-fluorophenyl)-N-(1-cyano-2-methoxy-1-methylethyl)propanamide has been found to improve glucose tolerance and insulin sensitivity in mice.
特性
IUPAC Name |
3-(2-bromo-5-fluorophenyl)-N-(2-cyano-1-methoxypropan-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrFN2O2/c1-14(8-17,9-20-2)18-13(19)6-3-10-7-11(16)4-5-12(10)15/h4-5,7H,3,6,9H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXZBSVUJNUYUPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)(C#N)NC(=O)CCC1=C(C=CC(=C1)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-bromo-5-fluorophenyl)-N-(1-cyano-2-methoxy-1-methylethyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(4-fluorobenzyl)-2-(furan-2-yl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one](/img/structure/B2832506.png)
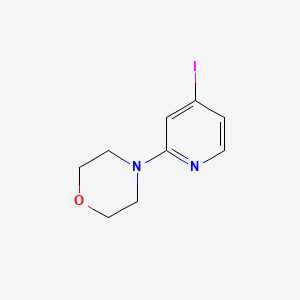
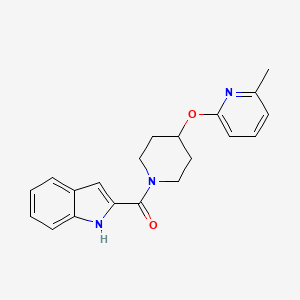
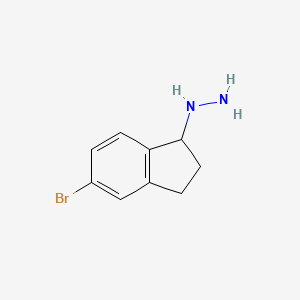
![4-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(1H-pyrazol-4-yl)butanoic acid](/img/structure/B2832515.png)
![2-(4-fluorophenyl)-5-[(3-methylphenyl)methyl]-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B2832516.png)
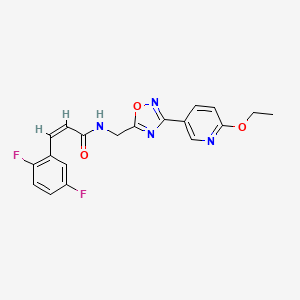
![5-bromo-2-chloro-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}benzamide](/img/structure/B2832518.png)
![1-(3,4-Difluorophenyl)-4-[4-(prop-2-yn-1-yl)-1,4-diazepane-1-carbonyl]pyrrolidin-2-one](/img/structure/B2832521.png)
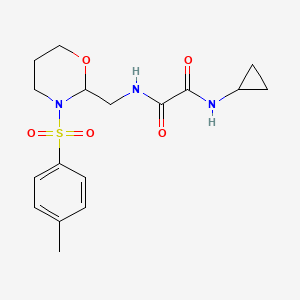
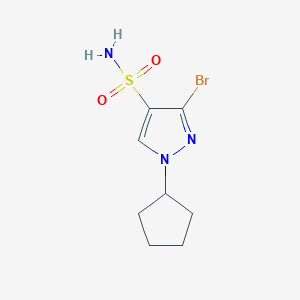

![5-{[2-(Trifluoromethyl)phenyl]amino}-1,3,4-thiadiazole-2-thiol](/img/structure/B2832525.png)
![4-fluoro-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide](/img/structure/B2832526.png)